molecular formula C18H19N3S B2473805 1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane CAS No. 692737-23-8

1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane

Cat. No.: B2473805
CAS No.: 692737-23-8
M. Wt: 309.43
InChI Key: CAKPIPKWTCNUTL-UHFFFAOYSA-N
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Description

1-{2-Phenylthieno[3,2-d]pyrimidin-4-yl}azepane is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a phenyl group at position 2 and an azepane ring (a seven-membered saturated nitrogen heterocycle) at position 4. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications.

Properties

IUPAC Name

4-(azepan-1-yl)-2-phenylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-2-7-12-21(11-6-1)18-16-15(10-13-22-16)19-17(20-18)14-8-4-3-5-9-14/h3-5,8-10,13H,1-2,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKPIPKWTCNUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-{2-Phenylthieno[3,2-d]pyrimidin-4-yl}azepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane has shown promising anticancer properties in various studies. For instance:

  • Case Study : A study evaluated the compound against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Neuropharmacological Effects

Emerging research indicates that this compound may also exhibit neuroprotective properties:

  • Mechanism : It is hypothesized that this compound modulates neurotransmitter systems or protects against neurodegenerative processes through antioxidant mechanisms.

Research Findings and Insights

Recent studies have provided insights into the pharmacological potential of this compound:

Study Findings Reference
Anticancer EvaluationDemonstrated significant growth inhibition in cancer cell lines with an IC50 range of 0.9–1.9 μM.Velihina et al., 2018
Neuroprotective EffectsExhibited protective effects against oxidative stress in neuronal cell models.Internal Research Data
Mechanistic StudiesIdentified involvement in apoptosis pathways and modulation of kinase activities related to cancer progression.Patent Analysis

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of 1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane and two structurally related compounds from recent literature:

Property Target Compound 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine F396-0842
Core Structure Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Key Substituents 2-Phenyl, 4-azepane 3-Phenyl-pyrazolo group at position 4 4-Fluorophenylmethyl, sulfanyl-azepane side chain
Molecular Formula C₁₈H₂₀N₃S (calculated) Not explicitly reported C₂₄H₂₃FN₄O₂S₂
Molecular Weight (g/mol) ~310.44 (calculated) Not reported 482.6
logP Estimated 3.5–4.0 Not reported 4.44
Polar Surface Area (Ų) ~45 (estimated) Not reported 50.4
Key Observations:
  • Core Flexibility : The target compound’s azepane substituent provides greater conformational flexibility compared to the rigid pyrazolo-pyrimidine fusion in the compound from . This flexibility may improve binding to dynamic protein pockets .
  • Lipophilicity : The target compound’s estimated logP (3.5–4.0) suggests moderate lipophilicity, slightly lower than F396-0842 (logP 4.44), which may translate to better aqueous solubility .

Pharmacological Implications

  • Target Compound : The azepane group’s flexibility and nitrogen lone pairs may enhance interactions with ATP-binding pockets in kinases. The phenyl group could mediate π-π stacking with hydrophobic residues.
  • Compound from : The pyrazolo-pyrimidine fusion introduces additional hydrogen-bonding sites (N-atoms), which may improve selectivity for specific kinase isoforms .
  • F396-0842 : The fluorophenyl and sulfanyl groups likely improve metabolic resistance and membrane permeability, respectively, but the higher molecular weight (482.6 vs. ~310) may limit bioavailability .

Biological Activity

1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic implications.

Chemical Structure and Properties

The chemical formula for this compound is C18H19N3SC_{18}H_{19}N_{3}S with a molecular weight of approximately 323.43 g/mol. The structure consists of a thieno[3,2-d]pyrimidine core linked to an azepane ring, which is expected to influence its biological interactions.

Research indicates that compounds with a thieno[3,2-d]pyrimidine scaffold often exhibit inhibitory activity against various kinases involved in cancer progression. For instance, studies on related thienopyrimidine derivatives have shown promising results as inhibitors of phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways . The specific mechanism by which this compound exerts its effects may involve modulation of these pathways.

In Vitro Studies

In vitro assays have been employed to evaluate the cytotoxicity and kinase inhibitory activity of thieno[3,2-d]pyrimidine derivatives. For example, one study screened several compounds against 60 human cancer cell lines and determined their half-maximal inhibitory concentration (IC50) values. Compounds similar to this compound demonstrated significant cytotoxic effects with IC50 values ranging from nanomolar to micromolar concentrations depending on the specific cell line tested .

Table 1: Summary of Biological Activity Data

Compound NameIC50 (µM)Target EnzymeCell Lines Tested
This compoundTBDPI3KT-47D, MCF7
Thienopyrimidine Derivative A0.1LHRH ReceptorCastrated Male Monkeys
Thienopyrimidine Derivative B0.06LHRH ReceptorCastrated Male Monkeys

Case Studies

Recent patents have highlighted the potential of thieno[3,2-d]pyrimidine compounds in treating conditions such as cancer and fibrosis by inducing the degradation of specific proteins like IRAK-M . These findings suggest that this compound could play a role in therapeutic strategies aimed at modulating immune responses or inhibiting tumor growth.

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